molecular formula C8H15NO B14301854 1-Butanamine, N-(2-methoxy-2-propenylidene)- CAS No. 112161-69-0

1-Butanamine, N-(2-methoxy-2-propenylidene)-

Cat. No.: B14301854
CAS No.: 112161-69-0
M. Wt: 141.21 g/mol
InChI Key: SYMGPSVPGXLLNH-UHFFFAOYSA-N
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Description

1-Butanamine, N-(2-methoxy-2-propenylidene)- is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by organic groups. This particular compound features a butanamine backbone with a methoxypropenylidene substituent, making it a unique member of the amine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanamine, N-(2-methoxy-2-propenylidene)- typically involves the reaction of butanamine with methoxypropenylidene under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure maximum yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of 1-Butanamine, N-(2-methoxy-2-propenylidene)- is scaled up using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory but is optimized for efficiency and cost-effectiveness. The use of advanced purification techniques ensures that the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-Butanamine, N-(2-methoxy-2-propenylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxypropenylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.

Scientific Research Applications

1-Butanamine, N-(2-methoxy-2-propenylidene)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butanamine, N-(2-methoxy-2-propenylidene)- involves its interaction with specific molecular targets. The methoxypropenylidene group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-1-butanamine
  • 1-Butanamine, 2-methyl-N-(2-methylbutylidene)
  • 1-Butanamine, 3-methyl-N-(2-phenylethylidene)

Uniqueness

1-Butanamine, N-(2-methoxy-2-propenylidene)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxypropenylidene group differentiates it from other similar amines, making it a valuable compound for various applications.

Properties

CAS No.

112161-69-0

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

N-butyl-2-methoxyprop-2-en-1-imine

InChI

InChI=1S/C8H15NO/c1-4-5-6-9-7-8(2)10-3/h7H,2,4-6H2,1,3H3

InChI Key

SYMGPSVPGXLLNH-UHFFFAOYSA-N

Canonical SMILES

CCCCN=CC(=C)OC

Origin of Product

United States

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